molecular formula C18H19N3O4 B422966 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE

Cat. No.: B422966
M. Wt: 341.4g/mol
InChI Key: KXSZGQQBKQIXBT-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C18H19N3O4 and a molecular weight of 341.36 g/mol . This compound is known for its unique chemical structure, which includes an aminocarbonyl group, a carbohydrazonoyl group, and an ethoxyphenyl group attached to a methylbenzoate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to introduce the carbohydrazonoyl group. Finally, the aminocarbonyl group is introduced through a reaction with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The aminocarbonyl and carbohydrazonoyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl and methylbenzoate moieties provide unique steric and electronic properties that differentiate it from similar compounds .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C18H19N3O4/c1-3-24-16-10-13(11-20-21-18(19)23)6-9-15(16)25-17(22)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H3,19,21,23)/b20-11+

InChI Key

KXSZGQQBKQIXBT-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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